N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-18-8-10-19(11-9-18)17-34(30,31)25-15-28(23-7-5-4-6-21(23)25)16-26(29)27-22-14-20(32-2)12-13-24(22)33-3/h4-15H,16-17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGYNYYMWRLFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the methanesulfonyl group and the dimethoxyphenyl group. Common reagents used in these reactions include indole, methanesulfonyl chloride, and 2,5-dimethoxybenzaldehyde. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as halides, amines; polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its structural features make it a valuable tool for investigating the mechanisms of various biochemical processes.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated enzyme activity or protein interactions.
Industry: In industrial applications, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Core Scaffold Variations
- Indole vs. Benzothiazole Derivatives: The compound differs from benzothiazole-based analogues (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) by replacing benzothiazole with an indole core.
- Sulfonyl vs. Oxime or Benzoyl Groups: Unlike (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (compound 3a), which features an oxime group, the target compound’s (4-methylphenyl)methanesulfonyl substituent may confer greater hydrolytic stability and modulate electronic effects (e.g., stronger electron withdrawal) .
Substituent Impact on Physicochemical Properties
- Methoxy vs. Trifluoromethyl/Halogen Groups :
The 2,5-dimethoxyphenyl group in the target compound contrasts with 2,5-bis(trifluoromethyl)phenyl or chlorophenyl substituents in analogues (e.g., compound 41 in ). Trifluoromethyl groups enhance lipophilicity and bioavailability, whereas methoxy groups may improve solubility but reduce membrane permeability . - 4-Methylphenylsulfonyl vs.
Pharmacological and Physicochemical Insights
- Antioxidant Activity :
Indole acetamides with oxime substituents (e.g., compound 3a) demonstrate antioxidant properties, but the target compound’s sulfonyl group may shift activity toward anti-inflammatory or enzyme-inhibitory roles . - Crystal Packing and Solubility :
Conformational flexibility in dichlorophenyl acetamides () highlights how substituents like methoxy or sulfonyl groups influence dimerization and solubility. The target compound’s methoxy groups may promote hydrogen bonding, enhancing crystallinity .
Data Table: Key Structural and Functional Comparisons
Q & A
Q. What are the recommended synthetic routes for preparing N-(2,5-dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions:
- Indole core functionalization : Introduce the methanesulfonyl group at the indole 3-position using a sulfonylation agent (e.g., 4-methylphenylmethanesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .
- Acetamide coupling : React the sulfonylated indole with 2-bromoacetamide derivatives in the presence of a coupling agent (e.g., DCC/DMAP) .
- Aromatic substitution : Attach the 2,5-dimethoxyphenyl group via Ullmann coupling or Buchwald-Hartwig amination .
- Optimization : Monitor reaction progress using HPLC and adjust solvent polarity (e.g., DMF vs. THF) to enhance yield. Purity is confirmed via H/C NMR and HRMS .
Q. How should structural ambiguity in this compound be resolved, particularly regarding regioisomerism in the indole sulfonylation step?
- Approach :
- Spectroscopic analysis : Use H-H COSY and NOESY NMR to differentiate between 3- vs. 2-sulfonylation patterns based on coupling constants and spatial proximity .
- X-ray crystallography : Resolve absolute configuration, as demonstrated in analogous N-(substituted phenyl)acetamide derivatives .
- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for regioisomers .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Assay design :
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination, referencing structurally similar indole derivatives (e.g., 10j–10m in ).
- Enzyme inhibition : Screen against Bcl-2/Mcl-1 using fluorescence polarization assays, given the compound’s indole-acetamide backbone .
- Cytotoxicity controls : Include normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., high potency in enzyme assays but low cellular efficacy) be systematically addressed?
- Root-cause analysis :
- Solubility/stability : Measure solubility in PBS (pH 7.4) and stability in cell culture media via LC-MS. Poor solubility may necessitate formulation with cyclodextrins .
- Membrane permeability : Perform Caco-2 monolayer assays or PAMPA to evaluate passive diffusion .
- Metabolic degradation : Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites .
Q. What computational strategies are effective for predicting the binding mode of this compound to Bcl-2/Mcl-1?
- Protocol :
- Molecular docking : Use AutoDock Vina with crystal structures of Bcl-2 (PDB: 2W3L) and Mcl-1 (PDB: 3MK8). Focus on the indole-acetamide core’s interaction with hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., Arg263 in Mcl-1) .
- Free energy calculations : Apply MM-PBSA to rank binding affinities compared to known inhibitors (e.g., ABT-199) .
Q. What structure-activity relationship (SAR) trends have been observed for substituents on the indole and phenyl rings?
- Key findings :
- Indole 3-position : Methanesulfonyl groups enhance binding to apoptotic proteins (Bcl-2/Mcl-1), while bulkier substituents reduce cellular uptake .
- 2,5-Dimethoxyphenyl : Electron-donating groups (e.g., -OCH) improve solubility but may lower logP, requiring balance for membrane permeability .
- 4-Methylphenyl : Hydrophobic substituents on the sulfonyl group increase target affinity but may elevate hepatotoxicity risks .
Q. How can the compound’s stability under physiological conditions be improved without compromising activity?
- Strategies :
- Prodrug design : Mask the sulfonamide group as a tert-butyl carbamate, cleaved enzymatically in target tissues .
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes to prolong half-life .
Q. What analytical techniques are critical for distinguishing this compound from structurally similar analogs (e.g., N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
